N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound with the chemical formula and a molecular weight of approximately 411.56 g/mol. This compound is classified as an oxalamide, characterized by the presence of an oxalamide functional group attached to a cycloheptyl moiety and an indolin-2-yl-thiophen-2-yl ethyl side chain. The compound is cataloged under the CAS number 898424-21-0, indicating its unique identification in chemical databases .
The synthesis of N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves several key steps:
Technical details regarding specific reagents and conditions (temperature, solvents, catalysts) are often proprietary or found in specialized literature.
The molecular structure of N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can be represented using various notations:
InChI=1S/C23H29N3O2S/c27-22(23(28)25-18-9-3-1-2-4-10-18)24-16-20(21-12-7-15-29-21)26-14-13-17-8-5-6-11-19(17)26/h5-8,11-12,15,18,20H,1-4,9-10,13-14,16H2,(H,24,27)(H,25,28)
CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
These structural representations provide insights into the connectivity of atoms within the molecule and can be used for computational modeling and analysis .
N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for exploring the compound's reactivity and potential derivatization for various applications.
The indoline and thiophene moieties may contribute to binding affinity through π-stacking interactions or by fitting into hydrophobic pockets within target proteins. Further studies would be required to elucidate specific pathways or targets affected by this compound .
The physical and chemical properties of N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yethyl)oxalamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.56 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties are essential for understanding the compound's stability, solubility, and behavior under various conditions .
N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen - 2 - yl)ethyl)oxalamide is primarily utilized in scientific research. Its potential applications include:
Research into this compound continues to evolve as its potential applications are further explored within various scientific disciplines.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: